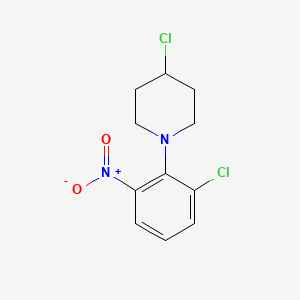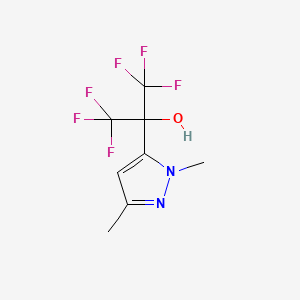
2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a hexafluoroisopropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 1,3-dimethyl-5-pyrazole with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hexafluoroisopropanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-5-pyrazole: A precursor in the synthesis of the target compound.
Hexafluoroisopropanol: Another component of the target compound, known for its unique chemical properties.
Pyrazolynate: A related compound with similar structural features but different applications.
Uniqueness
2-(1,3-Dimethyl-5-pyrazolyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to the combination of the pyrazole ring and the hexafluoroisopropanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require high stability and reactivity.
Eigenschaften
Molekularformel |
C8H8F6N2O |
|---|---|
Molekulargewicht |
262.15 g/mol |
IUPAC-Name |
2-(2,5-dimethylpyrazol-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C8H8F6N2O/c1-4-3-5(16(2)15-4)6(17,7(9,10)11)8(12,13)14/h3,17H,1-2H3 |
InChI-Schlüssel |
FWSSGHFQOUWGIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
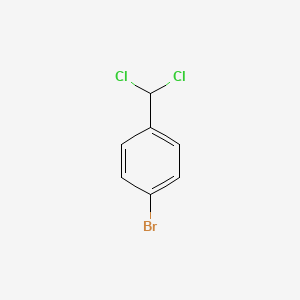


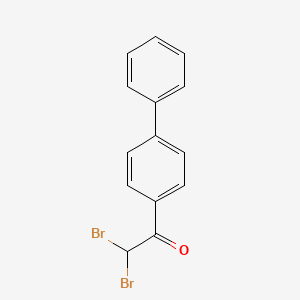

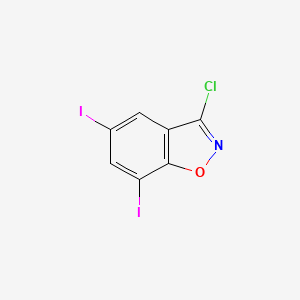
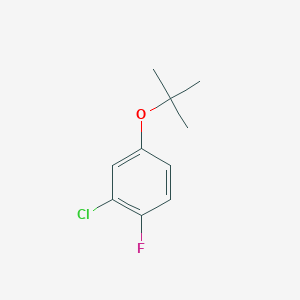


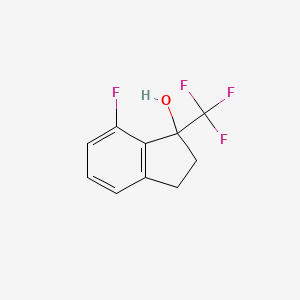
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)

